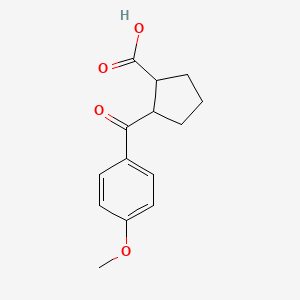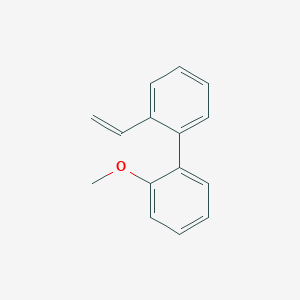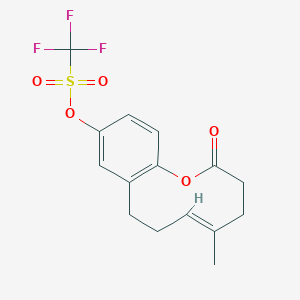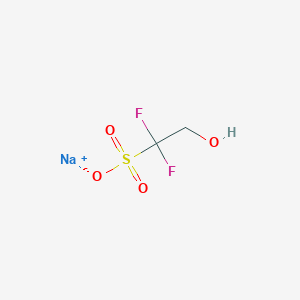
Ethyl 2-(2-amino-3,5-dichlorophenyl)-2,2-difluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(2-amino-3,5-dichlorophenyl)-2,2-difluoroacetate is a chemical compound with a complex structure that includes both aromatic and aliphatic components
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-amino-3,5-dichlorophenyl)-2,2-difluoroacetate typically involves multiple steps. One common method starts with the preparation of 2-amino-3,5-dichlorophenylamine, which is then reacted with ethyl 2,2-difluoroacetate under specific conditions to yield the desired product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(2-amino-3,5-dichlorophenyl)-2,2-difluoroacetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction might yield an alcohol.
Aplicaciones Científicas De Investigación
Ethyl 2-(2-amino-3,5-dichlorophenyl)-2,2-difluoroacetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(2-amino-3,5-dichlorophenyl)-2,2-difluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or bind to receptors, altering cellular pathways and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-3,5-difluoropyridine: Similar in structure but with a pyridine ring instead of a benzene ring.
2-Amino-3,5-dichlorophenylamine: Similar in structure but lacks the ethyl and difluoroacetate groups.
Uniqueness
Ethyl 2-(2-amino-3,5-dichlorophenyl)-2,2-difluoroacetate is unique due to the presence of both chlorine and fluorine atoms, which can significantly alter its chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C10H9Cl2F2NO2 |
|---|---|
Peso molecular |
284.08 g/mol |
Nombre IUPAC |
ethyl 2-(2-amino-3,5-dichlorophenyl)-2,2-difluoroacetate |
InChI |
InChI=1S/C10H9Cl2F2NO2/c1-2-17-9(16)10(13,14)6-3-5(11)4-7(12)8(6)15/h3-4H,2,15H2,1H3 |
Clave InChI |
JIWUDYYDCKDGII-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C1=C(C(=CC(=C1)Cl)Cl)N)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[[4-(4-methoxyphenyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B14117131.png)




![(E)-2-(3-(Dimethylamino)acryloyl)-3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6h-benzo[c]chromen-6-one](/img/structure/B14117178.png)
acetate](/img/structure/B14117186.png)
![benzyl 2-(9-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B14117194.png)


![4-bromo-2-methyl-5-[(1-methyl-5-phenylpiperidin-3-yl)amino]pyridazin-3-one](/img/structure/B14117207.png)
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B14117228.png)


